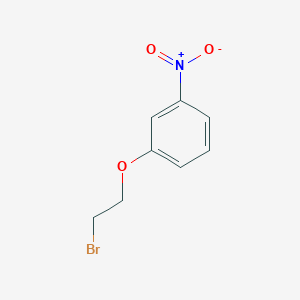

1-(2-Bromoethoxy)-3-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111064. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethoxy)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c9-4-5-13-8-3-1-2-7(6-8)10(11)12/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUSKXLDUNPEMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10296694 | |

| Record name | 1-(2-bromoethoxy)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13831-59-9 | |

| Record name | 13831-59-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-bromoethoxy)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 1-(2-Bromoethoxy)-3-nitrobenzene?

An In-depth Technical Guide to the Chemical Properties of 1-(2-Bromoethoxy)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, synthesis, and safety information for this compound. The information is compiled from various sources to support research and development activities.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the CAS number 13831-59-9.[1] Its structural and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C8H8BrNO3 | [1][2][3] |

| Molecular Weight | 246.06 g/mol | [1][2] |

| Physical Form | Powder | |

| Melting Point | 39-40 °C | |

| InChI Key | QBUSKXLDUNPEMZ-UHFFFAOYSA-N | [2] |

| Purity | Typically ≥95% | |

| Storage Temperature | Room Temperature |

Reactivity and Stability

The reactivity of this compound is primarily dictated by the interplay of its three functional components: the benzene ring, the nitro group (-NO2), and the bromoethoxy group (-OCH2CH2Br).

-

Influence of the Nitro Group : The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.[4] This deactivation is most pronounced at the ortho and para positions relative to the nitro group.

-

Nucleophilic Aromatic Substitution : The presence of the electron-withdrawing nitro group makes the benzene ring susceptible to nucleophilic aromatic substitution (SNAr). However, with the nitro group at the meta-position relative to the bromoethoxy group and potential leaving groups on the ring, the activation for SNAr is less pronounced compared to ortho or para isomers.[5][6] In related bromonitrobenzene compounds, the para-isomer is significantly more reactive towards nucleophilic substitution because the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group.[5][6] For this compound, this stabilizing effect is not possible.

-

Reactivity of the Bromoethoxy Side Chain : The bromoethoxy side chain contains a primary alkyl bromide. This functional group is susceptible to nucleophilic substitution reactions (SN2), allowing for the displacement of the bromide ion by a wide range of nucleophiles. This makes the compound a useful intermediate for introducing the (3-nitrophenoxy)ethyl moiety into other molecules.

A logical diagram illustrating the key reactivity considerations for this molecule is provided below.

Experimental Protocols

Synthesis of this compound

While a specific protocol for the 3-nitro isomer was not found in the provided search results, a common method for synthesizing similar aryl ethers is the Williamson ether synthesis. The following is a generalized protocol based on the synthesis of the isomeric 1-(2-bromo-ethoxy)-4-nitro-benzene.[7]

Reaction: 3-Nitrophenol + 1,2-Dibromoethane → this compound

Materials:

-

3-Nitrophenol

-

1,2-Dibromoethane (in excess)

-

Potassium Carbonate (K2CO3)

-

Butanone (or another suitable polar aprotic solvent like Acetonitrile)

-

Dichloromethane (for extraction)

-

Water (for washing)

-

Petroleum Ether and Ethyl Acetate (for chromatography)

Procedure:

-

A mixture of 3-nitrophenol, potassium carbonate (approximately 2.5 equivalents), and 1,2-dibromoethane (approximately 3 equivalents) in butanone is prepared in a round-bottom flask.

-

The mixture is heated to reflux and stirred for 18-24 hours.

-

After cooling to room temperature, the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield a crude product.

-

The residue is partitioned between dichloromethane and water.

-

The organic layer is separated, washed with water, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

The solvent is removed in vacuo, and the resulting residue is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether as the eluent.

The workflow for this synthesis and purification process is illustrated in the diagram below.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Hazard Statements:

-

H302: Harmful if swallowed.[8]

-

H314 / H315: Causes skin irritation or severe skin burns.[8]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[8]

Precautionary Measures:

-

P260 / P261: Do not breathe dust/fume/gas/mist/vapors/spray.[8]

-

P264: Wash face, hands, and any exposed skin thoroughly after handling.[8]

-

P270: Do not eat, drink or smoke when using this product.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P301+P312 / P301+P330+P331: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

For comprehensive safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[8]

References

- 1. scbt.com [scbt.com]

- 2. This compound | CAS: 13831-59-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. PubChemLite - this compound (C8H8BrNO3) [pubchemlite.lcsb.uni.lu]

- 4. youtube.com [youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. Synthesis routes of 1-(2-Bromoethoxy)-4-nitrobenzene [benchchem.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 1-(2-Bromoethoxy)-3-nitrobenzene

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 1-(2-Bromoethoxy)-3-nitrobenzene, a valuable intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development and related fields.

Chemical Structure and IUPAC Name

The compound with the chemical name this compound is a substituted aromatic ether. Its structure consists of a nitrobenzene ring substituted at the meta-position with a 2-bromoethoxy group.

IUPAC Name: this compound

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₈H₈BrNO₃ |

| Molecular Weight | 246.06 g/mol [1][2][3] |

| CAS Number | 13831-59-9[1][2] |

| Appearance | Expected to be a solid at room temperature. |

| Melting Point | 39-40 °C[1] |

| Boiling Point | 140-145 °C at 2.0 mmHg |

| Refractive Index | 1.5830 to 1.5850 |

| SMILES | O=N(=O)c1cccc(OCCBr)c1 |

| InChI Key | QBUSKXLDUNPEMZ-UHFFFAOYSA-N[1][3] |

| Spectroscopic Data (Predicted) | Predicted Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.80-8.20 (m, 2H, Ar-H), 7.40-7.60 (m, 2H, Ar-H), 4.35 (t, 2H, -OCH₂-), 3.65 (t, 2H, -CH₂Br) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 159.0 (C-O), 148.5 (C-NO₂), 130.0 (Ar-CH), 125.0 (Ar-CH), 120.0 (Ar-CH), 115.0 (Ar-CH), 68.0 (-OCH₂-), 29.0 (-CH₂Br) |

| IR Spectroscopy (KBr) | ν (cm⁻¹): 3100-3000 (Ar C-H stretch), 1530 & 1350 (asymmetric and symmetric N-O stretch of NO₂), 1250 (Ar-O-C stretch), 690 (C-Br stretch) |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The following protocol is an adaptation of the general Williamson ether synthesis for the preparation of this compound from 3-nitrophenol and 1,2-dibromoethane.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

3-Nitrophenol

-

1,2-Dibromoethane (excess)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

To a solution of 3-nitrophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5-3.0 eq).

-

Stir the resulting suspension at room temperature for 15-20 minutes.

-

Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash sequentially with deionized water and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Workflow for Synthesis and Characterization.

References

An In-depth Technical Guide to the Physical Properties of 1-(2-Bromoethoxy)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-(2-Bromoethoxy)-3-nitrobenzene, a chemical intermediate of interest in organic synthesis. This document outlines its key physical constants, detailed experimental protocols for property determination, and a logical workflow for these experimental procedures.

Core Physical Properties

This compound is a solid at room temperature, appearing as a brown or green-yellow low melting solid. Its core physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H8BrNO3 | [1] |

| Molecular Weight | 246.06 g/mol | [1] |

| Melting Point | 39-40 °C | |

| Boiling Point | 140-145 °C at 2.0 mmHg | |

| Refractive Index | 1.5830 to 1.585 | |

| Physical Form | Low Melting Solid | |

| Appearance | Brown or Green-Yellow |

Solubility Profile

-

Water : Expected to be sparingly soluble to insoluble in water due to the predominantly non-polar aromatic ring and the bromoethoxy group.[3]

-

Organic Solvents : Expected to be soluble in common organic solvents such as ethanol, ether, acetone, benzene, toluene, and chloroform.[3][4][5] This is due to the non-polar nature of the bulk of the molecule.

A systematic approach to determining the solubility of an organic compound is outlined in the experimental protocols section.

Experimental Protocols

The following are detailed methodologies for the determination of the melting point and solubility of this compound.

Melting Point Determination

The melting point of an organic solid is a critical physical property that provides information about its purity.[6] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities tend to depress and broaden the melting range.[6]

Methodology: Capillary Tube Method using a Mel-Temp Apparatus

-

Sample Preparation : A small amount of finely powdered this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the powder.[7][8] The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[7][8]

-

Apparatus Setup : The Mel-Temp apparatus is turned on, and the packed capillary tube is inserted into one of the sample slots. A calibrated thermometer is placed in the designated holder.

-

Approximate Melting Point Determination : A rapid heating rate is initially used to get an approximate melting point. This provides a target range for a more accurate measurement.

-

Accurate Melting Point Determination : A fresh sample is prepared in a new capillary tube. The apparatus is heated rapidly to about 10-15°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.[6]

-

Observation and Recording : The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[6] This process should be repeated with a fresh sample to ensure consistency.

Solubility Determination

Determining the solubility of a compound in various solvents is a fundamental technique in organic chemistry, providing insights into its polarity and potential applications in reactions and purifications.[2]

Methodology: Qualitative Solubility Test

-

Solvent Selection : A range of solvents with varying polarities should be selected. A typical set includes water, 5% NaOH solution, 5% NaHCO3 solution, 5% HCl solution, and a common organic solvent like ethanol or acetone.[9][10]

-

Sample Preparation : Approximately 25 mg of this compound is placed into a series of clean, dry test tubes.[9]

-

Solvent Addition and Observation :

-

To the first test tube, add 0.75 mL of water in small portions, shaking vigorously after each addition.[9] Observe if the solid dissolves completely, is partially soluble, or is insoluble.

-

If the compound is insoluble in water, proceed to test its solubility in acidic and basic solutions.[10]

-

To separate test tubes containing the compound, add 0.75 mL of 5% NaOH, 5% NaHCO3, and 5% HCl, respectively. Shake each tube vigorously and observe for solubility.[9][10] Solubility in aqueous acid or base suggests the presence of a basic or acidic functional group that can be protonated or deprotonated to form a more soluble salt.

-

Test the solubility in an organic solvent like ethanol by adding 0.75 mL of the solvent to a fresh sample and observing the outcome.

-

-

Recording Results : The solubility in each solvent is recorded as soluble, partially soluble, or insoluble.[11]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures described above for characterizing the physical properties of this compound.

Caption: Experimental workflow for determining the physical properties of this compound.

References

- 1. scbt.com [scbt.com]

- 2. chem.ws [chem.ws]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. CAS 585-79-5: 1-Bromo-3-nitrobenzene | CymitQuimica [cymitquimica.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. saltise.ca [saltise.ca]

Molecular weight and formula of 1-(2-Bromoethoxy)-3-nitrobenzene

An In-depth Technical Guide to 1-(2-Bromoethoxy)-3-nitrobenzene

This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, and potential applications of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is an organic compound featuring a nitro group and a bromoethoxy substituent on a benzene ring.[1] Its key identifiers and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C8H8BrNO3 | [2][3][4] |

| Molecular Weight | 246.06 g/mol | [2][3][4][5] |

| CAS Number | 13831-59-9 | [2][3][5] |

| Physical Form | Powder | |

| Melting Point | 39-40 °C | |

| Synonyms | 2-bromoethyl 3-nitrophenyl ether, 2-bromo-3'-nitrophenetole | [3] |

| InChI Key | QBUSKXLDUNPEMZ-UHFFFAOYSA-N | [2][3] |

| Storage Temperature | Room Temperature |

Synthesis Protocol

While specific experimental protocols for the synthesis of this compound are not detailed in the provided search results, a standard Williamson ether synthesis is the most probable route. This method is analogous to the synthesis of the related compound, 1-(2-bromoethoxy)-4-nitrobenzene.[6]

Objective: To synthesize this compound from 3-nitrophenol and 1,2-dibromoethane.

Reaction Scheme: 3-Nitrophenol + 1,2-Dibromoethane --(K2CO3, Butanone)--> this compound

Materials:

-

3-nitrophenol

-

1,2-dibromoethane (excess)

-

Potassium carbonate (K2CO3)

-

Butanone (or another suitable solvent like acetone)

-

Dichloromethane

-

Water

-

Petroleum ether

-

Ethyl acetate

Experimental Procedure (Proposed):

-

A mixture of 3-nitrophenol, an excess of potassium carbonate, and a significant molar excess of 1,2-dibromoethane is prepared in butanone.[6]

-

The reaction mixture is heated to reflux and stirred for approximately 18-24 hours.[6]

-

After cooling to room temperature, the inorganic salts are removed by filtration.[6]

-

The filtrate is concentrated under reduced pressure to yield a crude product.[6]

-

The residue is partitioned between dichloromethane and water. The organic layer is separated, washed, and dried.[6]

-

The solvent is removed in vacuo, and the resulting residue is purified by column chromatography, typically using a gradient of ethyl acetate in petroleum ether as the eluent, to afford the final product as a solid.[6]

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications

Nitroaromatic compounds are common intermediates in organic synthesis. Given its structure, this compound serves as a versatile building block, particularly in the development of pharmaceuticals and agrochemicals.[1] The bromoethoxy group provides a reactive site for further functionalization through nucleophilic substitution, while the nitro group can be reduced to an amine, which is a key functional group in many biologically active molecules.

Structurally similar compounds, such as 1-(2-Bromoethoxy)-2-nitrobenzene, have been identified as fluorescent ionophores and are used in creating high-performance liquid chromatography (HPLC) columns and for binding to sensor proteins.[7] This suggests that this compound may also possess interesting properties for applications in chemical sensing and analytical chemistry.

Safety Information

According to safety data, this compound is classified as a hazardous substance.

-

Signal Word: Danger

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

-

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Caption: Relationship between the compound and its primary chemical identifiers.

References

- 1. CAS 585-79-5: 1-Bromo-3-nitrobenzene | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS: 13831-59-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. This compound | 13831-59-9 | NAA83159 [biosynth.com]

- 6. Synthesis routes of 1-(2-Bromoethoxy)-4-nitrobenzene [benchchem.com]

- 7. 1-(2-Bromoethoxy)-2-nitrobenzene | 18800-37-8 | TAA80037 [biosynth.com]

Spectroscopic Data Interpretation of 1-(2-Bromoethoxy)-3-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethoxy)-3-nitrobenzene is a nitroaromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a substituted benzene ring, an ether linkage, and an alkyl bromide, gives rise to a unique spectroscopic fingerprint. This guide provides a detailed analysis of the expected spectroscopic data for this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Understanding these spectroscopic characteristics is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on established principles of spectroscopic theory and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 - 8.1 | m | 2H | Ar-H (ortho to -NO₂) |

| ~7.5 - 7.7 | t | 1H | Ar-H (para to -NO₂) |

| ~7.2 - 7.4 | m | 1H | Ar-H (ortho to -OCH₂CH₂Br) |

| ~4.4 | t | 2H | -O-CH₂ -CH₂Br |

| ~3.7 | t | 2H | -OCH₂-CH₂ -Br |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C -O (aromatic) |

| ~148 | C -NO₂ (aromatic) |

| ~130 | Ar-C H |

| ~124 | Ar-C H |

| ~118 | Ar-C H |

| ~112 | Ar-C H |

| ~68 | -O-C H₂- |

| ~28 | -C H₂-Br |

Solvent: CDCl₃

Table 3: Key Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~1530 - 1500 | Strong | Asymmetric NO₂ stretch |

| ~1350 - 1330 | Strong | Symmetric NO₂ stretch |

| ~1250 - 1200 | Strong | Aryl-O-C stretch |

| ~1100 - 1050 | Medium | C-O-C stretch |

| ~600 - 500 | Medium-Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 245/247 | Molecular ion peak [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 166 | [M - Br]⁺ |

| 138 | [M - OCH₂CH₂Br]⁺ |

| 122 | [NO₂C₆H₄O]⁺ |

| 107/109 | [CH₂CH₂Br]⁺ |

| 92 | [C₆H₄O]⁺ |

| 76 | [C₆H₄]⁺ |

Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic molecule like this compound.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 1-(2-Bromoethoxy)-3-nitrobenzene

For Immediate Release

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(2-bromoethoxy)-3-nitrobenzene. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a detailed exploration of the molecule's behavior under mass spectrometric conditions. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide is based on established fragmentation principles of its constituent chemical motifs: nitroaromatic systems, aryl ethers, and alkyl bromides.

Predicted Mass Spectrometry Data

The fragmentation of this compound is anticipated to be rich and informative, reflecting the lability of the nitro group, the ether linkage, and the carbon-bromine bond. The following table summarizes the predicted major fragment ions. The presence of bromine, with its two stable isotopes (79Br and 81Br in an approximate 1:1 ratio), is expected to produce characteristic isotopic doublets for all bromine-containing fragments. For simplicity, the table lists the m/z values corresponding to the 79Br isotope, with the understanding that a corresponding peak at M+2 would be observed for each.

| Predicted m/z (79Br) | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 245 | [C8H879BrNO3]+• | Molecular Ion (M+•) |

| 199 | [C8H879BrO]+• | Loss of NO2 from M+• |

| 183 | [C6H4NO3-CH2CH2]+ | α-cleavage at the ether oxygen |

| 166 | [C6H4NO2]+ | Loss of C2H4Br radical |

| 139 | [C6H5O]+ | Loss of Br and subsequent rearrangement |

| 122 | [C6H4NO2]+ | Cleavage of the ether bond |

| 107/109 | [C2H479/81Br]+ | Cleavage of the aryl-oxygen bond |

| 92 | [C6H4O]+• | Loss of NO from [M-NO2]+• |

| 76 | [C6H4]+• | Loss of O from [C6H4O]+• |

Experimental Protocols

The following is a generalized experimental protocol for acquiring an electron ionization mass spectrum of a solid aromatic compound such as this compound.

1. Sample Preparation:

-

A small quantity (typically less than 1 mg) of the solid this compound is dissolved in a volatile organic solvent (e.g., methanol, dichloromethane, or acetone) of high purity.

-

The resulting solution is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography. For a direct insertion probe, a small aliquot of the solution is applied to the probe tip, and the solvent is allowed to evaporate completely.

2. Mass Spectrometer Configuration:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns)

-

Source Temperature: 200-250 °C (to ensure sample volatilization without thermal degradation)

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-350 (to encompass the molecular ion and all significant fragments)

-

Ion Detector: Electron Multiplier

3. Data Acquisition:

-

The sample is introduced into the ion source.

-

The vaporized molecules are bombarded with 70 eV electrons, leading to ionization and subsequent fragmentation.

-

The resulting positive ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Predicted Fragmentation Pathway Visualization

The logical flow of the fragmentation process can be visualized as a directed graph, where nodes represent the ions and edges represent the neutral losses.

Caption: Predicted fragmentation of this compound.

This in-depth guide, based on established chemical principles, provides a robust framework for understanding the mass spectrometric behavior of this compound. The predicted data and pathways offer a valuable resource for the identification and characterization of this and structurally related molecules in various scientific and industrial applications.

An In-depth Technical Guide to the Reactivity of the Bromoethyl Group in 1-(2-Bromoethoxy)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the bromoethyl group in 1-(2-Bromoethoxy)-3-nitrobenzene. This compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The presence of the reactive bromoethyl moiety, coupled with the electronically modifying nitro-substituted aromatic ring, allows for a range of chemical transformations. This document outlines the key reactions, provides detailed experimental protocols for analogous transformations, and presents data in a structured format to facilitate research and development.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for the bromoethyl group in this compound is nucleophilic substitution, specifically via an SN2 mechanism. The primary nature of the carbon bearing the bromine atom makes it an excellent electrophile for a variety of nucleophiles. The general mechanism for this reaction is a bimolecular process where the nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide leaving group in a single, concerted step.

Key factors influencing the rate and outcome of these reactions include the nature of the nucleophile, the choice of solvent, and the reaction temperature. Stronger nucleophiles and polar aprotic solvents, such as DMF or DMSO, generally favor the SN2 pathway and lead to higher reaction yields.

Data Presentation: Representative Nucleophilic Substitution Reactions

The following table summarizes expected outcomes for key nucleophilic substitution reactions of this compound with various nucleophiles. The data is based on well-established principles of SN2 reactions and analogous transformations found in the literature.

| Nucleophile | Reagent Example | Product Class | Expected Yield Range | Reference Reaction Conditions |

| Alkoxide | Sodium Ethoxide | Ether | 70-90% | Ethanol, Reflux |

| Azide | Sodium Azide | Alkyl Azide | 80-95% | DMF, 50-80 °C |

| Amine | Piperidine | Tertiary Amine | 60-85% | K₂CO₃, Acetonitrile, Reflux |

| Thiolate | Sodium Thiophenoxide | Thioether | 85-95% | Ethanol, RT |

| Thiourea | Thiourea | Isothiouronium Salt | 90-98% | Ethanol, Reflux |

Experimental Protocols

The following are detailed experimental protocols for key transformations of the bromoethyl group. These protocols are based on established synthetic methodologies for similar primary alkyl bromides and serve as a robust starting point for laboratory synthesis.

Protocol 1: Williamson Ether Synthesis of 1-(2-Ethoxyethoxy)-3-nitrobenzene

This protocol describes the reaction of this compound with an alkoxide to form an ether, a classic example of the Williamson ether synthesis.[1][2][3][4][5]

Materials:

-

This compound

-

Sodium ethoxide

-

Anhydrous ethanol

-

Standard glassware for reflux and work-up

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous ethanol.

-

Add sodium ethoxide (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired ether.

Protocol 2: Synthesis of 1-(2-Azidoethoxy)-3-nitrobenzene

This protocol details the conversion of the bromoethyl group to an azidoethyl group, a versatile functional group for click chemistry and other transformations.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard glassware for heating and work-up

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

Protocol 3: Synthesis of N-(2-(3-nitrophenoxy)ethyl)piperidine

This protocol describes the reaction with a secondary amine to form a tertiary amine, a common scaffold in medicinal chemistry.

Materials:

-

This compound

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Standard glassware for reflux and work-up

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.

-

Cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, which can be purified by column chromatography.

Protocol 4: Synthesis of S-(2-(3-nitrophenoxy)ethyl)isothiouronium bromide

This protocol details the formation of an isothiouronium salt, which can be a useful intermediate for the synthesis of thiols.

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Standard glassware for reflux

Procedure:

-

Dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask.

-

Heat the mixture to reflux for 2-3 hours. The product will often precipitate from the reaction mixture upon cooling.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The product is often pure enough for subsequent use, but can be recrystallized if necessary.

Visualizations

The following diagrams illustrate the key reaction pathways and logical relationships discussed in this guide.

Caption: Generalized SN2 reaction mechanism for the bromoethyl group.

Caption: A typical experimental workflow for nucleophilic substitution.

References

The Nitro Group's Profound Electronic Influence on the Benzene Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro (NO₂) group onto a benzene ring is a fundamental transformation in organic chemistry, profoundly altering the ring's electronic properties and reactivity. This guide provides an in-depth technical examination of the electronic effects of the nitro group, its quantitative impact on reactivity, and detailed experimental protocols for key reactions.

Core Electronic Effects: A Duality of Inductive and Resonance Withdrawal

The nitro group exerts a powerful electron-withdrawing effect on the benzene ring through a combination of two distinct mechanisms: the inductive effect (-I) and the resonance effect (-R or -M).

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom of the benzene ring through the sigma (σ) bond framework. This effect is strongest at the ipso-carbon and diminishes with distance, influencing the ortho, meta, and para positions to progressively lesser extents.

-

Resonance Effect (-R): The nitro group can actively withdraw electron density from the benzene ring's pi (π) system through delocalization. The resonance structures of nitrobenzene illustrate that the ortho and para positions bear a partial positive charge, as the π-electrons are drawn into the nitro group.[1][2] This effect is a direct consequence of the p-orbital overlap between the benzene ring and the nitro group.

These combined effects render the benzene ring significantly electron-deficient, a characteristic that dictates its reactivity in various chemical transformations.

Quantitative Analysis of Electronic Effects: Hammett Constants

The electronic influence of the nitro group can be quantitatively assessed using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent and its effect on the rate or equilibrium constant of a reaction. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The nitro group consistently exhibits positive Hammett constants, underscoring its strong electron-withdrawing character.[3]

| Hammett Constant | Value for -NO₂ | Interpretation |

| σp | +0.78 | Strong electron-withdrawing effect at the para position through both resonance and induction. |

| σm | +0.71 | Strong electron-withdrawing effect at the meta position, primarily through induction. |

| σ+ | +0.79 | Enhanced electron-withdrawing effect in reactions involving the formation of a positive charge that can be delocalized onto the benzene ring. |

| σ- | +1.27 | Significantly enhanced electron-withdrawing effect in reactions where a negative charge on the ring can be directly delocalized onto the nitro group, such as in nucleophilic aromatic substitution. |

Table 1: Hammett Substituent Constants for the Nitro Group.[3]

Impact on Reactivity: Deactivation in Electrophilic Aromatic Substitution

The strong electron-withdrawing nature of the nitro group has a profound impact on the reactivity of the benzene ring in electrophilic aromatic substitution (EAS) reactions.

Ring Deactivation and Reaction Rate

Compared to unsubstituted benzene, nitrobenzene undergoes electrophilic substitution at a significantly slower rate.[4] The electron-deficient ring is less nucleophilic and therefore less attractive to incoming electrophiles. For instance, the nitration of nitrobenzene requires much harsher conditions (higher temperatures and stronger acids) than the nitration of benzene, and the reaction rate is estimated to be approximately 10⁶ times slower.[5]

| Compound | Relative Rate of Nitration | Conditions |

| Benzene | 1 | Conc. HNO₃, Conc. H₂SO₄, 50-55°C |

| Nitrobenzene | ~1 x 10⁻⁶ | Fuming HNO₃, Conc. H₂SO₄, >90°C |

Table 2: Relative Reaction Rates of Nitration.

Regioselectivity: A Meta-Director

The nitro group directs incoming electrophiles to the meta position. This regioselectivity is a direct consequence of the resonance effect. As the resonance structures of nitrobenzene show, the ortho and para positions are electron-deficient (carry a partial positive charge).[1][2] An incoming electrophile, being electron-seeking, will preferentially attack the positions of relatively higher electron density, which are the meta positions.

The stability of the intermediate carbocation (arenium ion or sigma complex) formed during the reaction also explains this phenomenon. When the electrophile attacks the ortho or para position, one of the resonance structures of the intermediate places a positive charge on the carbon atom directly attached to the electron-withdrawing nitro group, which is a highly destabilizing arrangement. In contrast, meta attack results in an intermediate where the positive charge is never located on the carbon bearing the nitro group, leading to a more stable intermediate and a lower activation energy for the reaction.

Facilitation of Nucleophilic Aromatic Substitution

While the nitro group deactivates the benzene ring towards electrophilic attack, it has the opposite effect in nucleophilic aromatic substitution (NAS). The presence of one or more nitro groups, particularly at the ortho and para positions relative to a leaving group (e.g., a halogen), greatly facilitates NAS.

The strong electron-withdrawing nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction through resonance. This stabilization lowers the activation energy of the reaction, making it proceed more readily.

Experimental Protocols

Experiment 1: Nitration of Benzene

Objective: To synthesize nitrobenzene from benzene via electrophilic aromatic substitution.

Materials:

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Benzene (C₆H₆)

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

-

Sodium bicarbonate solution (5%)

-

Anhydrous calcium chloride (CaCl₂)

Methodology:

-

Preparation of the Nitrating Mixture: In a flask, carefully add a measured volume of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, and with constant swirling, add an equal volume of concentrated nitric acid to the sulfuric acid. Keep the mixture cool.

-

Reaction: To the cooled nitrating mixture, add benzene dropwise with continuous stirring, ensuring the temperature of the reaction mixture does not exceed 55°C.

-

Reaction Completion: After the addition of benzene is complete, allow the mixture to stir at room temperature for 30-45 minutes.

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water. The nitrobenzene will separate as a dense, oily yellow layer.

-

Separation and Washing: Transfer the mixture to a separatory funnel. Separate the lower layer of nitrobenzene. Wash the nitrobenzene successively with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.

-

Drying and Purification: Dry the nitrobenzene over anhydrous calcium chloride. Purify the crude nitrobenzene by distillation, collecting the fraction that boils at approximately 211°C.

Experiment 2: Nucleophilic Aromatic Substitution of 2,4-Dinitrochlorobenzene

Objective: To demonstrate the facilitation of nucleophilic aromatic substitution by nitro groups.

Materials:

-

2,4-Dinitrochlorobenzene

-

Aniline

-

Ethanol

-

Reflux apparatus

-

Recrystallization apparatus

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 2,4-dinitrochlorobenzene in ethanol.

-

Addition of Nucleophile: To this solution, add an equimolar amount of aniline.

-

Reaction: Heat the mixture to reflux for 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After the reaction is complete, cool the mixture in an ice bath. The product, 2,4-dinitrophenylaniline, will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol. The product can be further purified by recrystallization from ethanol.

Conclusion

The electronic effects of the nitro group on a benzene ring are a cornerstone of modern organic chemistry. Its strong electron-withdrawing inductive and resonance effects deactivate the ring towards electrophilic substitution, directing incoming electrophiles to the meta position, and activate the ring for nucleophilic aromatic substitution. A thorough understanding of these principles, supported by quantitative data and practical experimental knowledge, is essential for researchers, scientists, and professionals in drug development for the rational design and synthesis of functional aromatic compounds.

References

An In-depth Technical Guide to the Safe Handling, and Storage of 1-(2-Bromoethoxy)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage procedures for 1-(2-bromoethoxy)-3-nitrobenzene, a compound of interest in chemical synthesis and pharmaceutical development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

Proper handling and storage procedures are predicated on a thorough understanding of the compound's physical and chemical properties. While specific experimental data for this compound is limited, the following table summarizes available data for the compound and its structural isomers. This information should be used to inform risk assessments and experimental design.

| Property | This compound | 1-(2-Bromoethoxy)-2-nitrobenzene (Isomer) | 1-Bromo-2-methoxy-3-nitrobenzene (Related Compound) |

| CAS Number | 13831-59-9[1] | 18800-37-8[2] | 98775-19-0[3] |

| Molecular Formula | C₈H₈BrNO₃[1] | C₈H₈BrNO₃[2] | C₇H₆BrNO₃[3] |

| Molecular Weight | 246.06 g/mol [1] | 246.06 g/mol [2] | 232.03 g/mol [3] |

| Physical State | Powder / Liquid[4] | Solid | Pale yellow to yellow powder[3] |

| Appearance | Beige[4] | - | - |

| Melting Point | 39-40 °C | 40-44 °C[2] | 62-68 °C[3] |

| Boiling Point | - | 341.5 °C at 760 mmHg[2] | 296.4 ± 20.0 °C at 760 mmHg[3] |

| Density | - | 1.587 g/cm³[2] | ~1.6 g/cm³[3] |

| Vapor Pressure | - | 0.000158 mmHg at 25°C[2] | 0.0 ± 0.6 mmHg at 25°C[3] |

| Flash Point | - | 160.3 °C[2] | 133.1 ± 21.8 °C[3] |

| Solubility | Limited solubility in water, moderate solubility in organic solvents like ethanol and ether.[5] | - | - |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards are summarized below, along with mandatory personal protective equipment (PPE) and safety precautions.

| Hazard Class | GHS Hazard Statements | Signal Word | Pictograms | Required PPE and Precautions |

| Acute Oral Toxicity | H302: Harmful if swallowed[4] | Danger or Warning[4] |

| Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[6] | Danger |

| Wear a lab coat, chemical-resistant gloves, and safety glasses with side shields or goggles. In case of skin contact, immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[6] | Warning[6] |

| Wear safety glasses with side shields or chemical splash goggles. An eyewash station should be readily accessible. In case of eye contact, rinse cautiously with water for several minutes. |

| Respiratory Irritation | H335: May cause respiratory irritation[4] | Danger or Warning[4] |

| Handle only in a well-ventilated area, preferably in a certified chemical fume hood. Avoid breathing dust or vapors. |

Potential Toxicity Mechanisms

The toxicity of this compound can be inferred from its structural components: a nitroaromatic ring and a bromoalkane chain.

The nitroaromatic component can undergo metabolic reduction to form reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can lead to oxidative stress and cellular damage.[7][8][9] The bromoalkane moiety can act as an alkylating agent, potentially causing DNA damage.[10]

Caption: Potential toxicity pathway for this compound.

Experimental Protocols

The following protocols are designed to minimize risk during the handling and use of this compound.

General Handling Workflow

This workflow outlines the essential steps for safely handling the compound in a laboratory setting.

Caption: General workflow for handling this compound.

Detailed Weighing and Solution Preparation Protocol

Given that the compound can be a powder, special care must be taken to avoid inhalation.

-

Preparation:

-

Ensure a chemical fume hood is certified and functioning correctly.

-

Gather all necessary equipment: analytical balance, spatulas, weigh boats or papers, and appropriate glassware with closures.

-

Don all required PPE as specified in Section 2.

-

-

Weighing:

-

If the balance cannot be placed inside the fume hood, tare a sealed container (e.g., a vial with a cap) outside the hood.

-

Inside the fume hood, carefully transfer the desired amount of this compound powder to the tared container.[4]

-

Seal the container before removing it from the fume hood to weigh it.

-

Adjust the amount of powder inside the fume hood as necessary, always sealing the container before re-weighing.

-

-

Solution Preparation:

-

All solution preparations must be performed inside a chemical fume hood.

-

Slowly add the weighed powder to the desired solvent in a suitable flask.

-

Stir the mixture gently to avoid splashing.

-

If sonication is required, ensure the container is sealed to prevent aerosol generation.

-

Spill and Emergency Procedures

In the event of a spill or personnel exposure, the following procedures should be enacted immediately.

Personnel Exposure:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Spill Cleanup:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact the appropriate emergency response team.

-

PPE: Don appropriate PPE, including a lab coat, gloves, and eye protection. For large spills, respiratory protection may be necessary.

-

Containment: For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[11] For solid spills, carefully cover the spill to prevent dust from becoming airborne.

-

Cleanup:

-

For liquid spills, once absorbed, carefully scoop the material into a labeled, sealable waste container.

-

For solid spills, gently sweep the material into a labeled, sealable waste container. Avoid creating dust.[12]

-

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination waste in a labeled container.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[13]

Storage and Disposal

Proper storage is essential to maintain the stability of this compound and to prevent accidental exposure.

Storage Conditions

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[4]

-

Temperature: Store at room temperature.

-

Incompatibilities: Store away from strong oxidizing agents.[4]

-

Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.

Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and cleaning materials, must be disposed of as hazardous chemical waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[14]

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult the most recent Safety Data Sheet (SDS) for this compound and adhere to all institutional safety policies and procedures. A thorough risk assessment should be conducted before any new experimental procedure involving this chemical.

References

- 1. scbt.com [scbt.com]

- 2. lookchem.com [lookchem.com]

- 3. innospk.com [innospk.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. CAS 585-79-5: 1-Bromo-3-nitrobenzene | CymitQuimica [cymitquimica.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. tandfonline.com [tandfonline.com]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. Effects of alkylating metabolites of ifosfamide and its bromo analogues on DNA of HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acs.org [acs.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 14. capotchem.com [capotchem.com]

A Technical Guide to 1-(2-Bromoethoxy)-3-nitrobenzene: Commercial Availability, Synthesis, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-(2-Bromoethoxy)-3-nitrobenzene, focusing on its commercial availability, a detailed potential synthetic route, and its key physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who may be interested in utilizing this compound as a building block or intermediate.

Commercial Availability

This compound is available from a limited number of commercial chemical suppliers. The availability can vary, and it is recommended to inquire directly with the suppliers for the most current information. Below is a summary of known suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Status |

| Thermo Scientific (Fisher Scientific) | 385260050 | 97% | 5 g, 25 g | Available for purchase |

| Sigma-Aldrich | ENA183889289 | 95% | Not specified | Currently not available for purchase[1] |

| Santa Cruz Biotechnology | sc-266185 | Not specified | Not specified | Inquire for availability[2] |

| Biosynth | NAA83159 | Not specified | Not specified | Inquire for availability[3] |

| Finetech Industry Limited | FT-0680170 | 98% | 1 g, 5 g, Bulk | Inquire for availability[4] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 13831-59-9 | [1][2] |

| Molecular Formula | C₈H₈BrNO₃ | [1][2] |

| Molecular Weight | 246.06 g/mol | [1][2] |

| Appearance | Brown or Green-Yellow Low Melting Solid/Powder | [1] |

| Melting Point | 39-40 °C | [1][4] |

| Boiling Point | 140-145 °C at 2.0 mmHg | |

| Refractive Index | 1.5830 to 1.5850 | |

| InChI Key | QBUSKXLDUNPEMZ-UHFFFAOYSA-N | [1] |

Proposed Synthesis via Williamson Ether Synthesis

Reaction Scheme

The proposed synthesis proceeds by the reaction of 3-nitrophenol with 1,2-dibromoethane in the presence of a base.

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

-

3-Nitrophenol

-

1,2-Dibromoethane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrophenol (1 equivalent), anhydrous potassium carbonate (2 equivalents), and N,N-dimethylformamide (DMF).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1,2-dibromoethane (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting 3-nitrophenol.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice water and stir.

-

Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with water (5 x volume of the organic phase) to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.

Caption: Workflow for synthesis, purification, and analysis.

Biological and Pharmaceutical Context

At present, there is a lack of specific information in the scientific literature regarding the biological activity or direct applications of this compound in drug development. However, the presence of a nitroaromatic moiety is significant, as this functional group is a known pharmacophore in a variety of biologically active compounds. Nitroaromatic compounds have been investigated for a wide range of therapeutic applications, including as antibacterial, antifungal, and anticancer agents.[8][9] The nitro group can be crucial for the mechanism of action, often through its reduction in biological systems to generate reactive nitrogen species. Therefore, this compound represents a potentially valuable starting material or intermediate for the synthesis of novel compounds with potential therapeutic applications. Further research is required to elucidate any specific biological activities of this compound and its derivatives.

References

- 1. This compound | 13831-59-9 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 13831-59-9 | NAA83159 [biosynth.com]

- 4. This compound | CAS: 13831-59-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 1-(2-Bromoethoxy)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Synthesis Protocol for 1-(2-Bromoethoxy)-3-nitrobenzene

Abstract

This application note provides a detailed protocol for the synthesis of 1-(2-Bromoethoxy)-3-nitrobenzene. The synthesis is achieved via a Williamson ether synthesis, a robust and widely applicable method for forming ethers. This procedure involves the reaction of 3-nitrophenol with 1,2-dibromoethane in the presence of a base. This document is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, providing a clear, step-by-step guide to the synthesis, purification, and characterization of the target compound.

Introduction

This compound is a useful intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other functional molecules. The presence of the nitro group allows for further functionalization, such as reduction to an amine, while the bromoethoxy group can be used in a variety of coupling and substitution reactions. The Williamson ether synthesis is an efficient method for the preparation of such aryl ethers from a corresponding phenol and an alkyl halide.[1][2] This reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated in situ by a base, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide.[1][2]

Reaction Scheme

Experimental Protocol

This protocol is adapted from established procedures for analogous Williamson ether syntheses.[3]

Materials:

| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |

| 3-Nitrophenol | C₆H₅NO₃ | 139.11 | 10 | 1.39 g |

| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 30 | 5.63 g (2.58 mL) |

| Potassium Carbonate | K₂CO₃ | 138.21 | 20 | 2.76 g |

| Acetone | C₃H₆O | 58.08 | - | 50 mL |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | As needed |

| Water | H₂O | 18.02 | - | As needed |

| Brine | NaCl(aq) | - | - | As needed |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitrophenol (1.39 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add 50 mL of acetone to the flask.

-

Addition of Alkyl Halide: While stirring, add 1,2-dibromoethane (2.58 mL, 30 mmol) to the suspension.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. Maintain the reflux for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a solid.

Characterization Data

| Property | Value |

| Molecular Formula | C₈H₈BrNO₃ |

| Molecular Weight | 246.06 g/mol |

| Appearance | Solid |

| Melting Point | 39-40 °C |

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired to confirm the structure and purity of the synthesized compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

1,2-Dibromoethane is a suspected carcinogen and should be handled with extreme care.

-

3-Nitrophenol is toxic and an irritant. Avoid inhalation and contact with skin and eyes.

-

Dichloromethane is a volatile and potentially harmful solvent.

Conclusion

The described protocol provides a reliable method for the synthesis of this compound using the Williamson ether synthesis. This procedure is suitable for laboratory-scale preparation and yields a product that can be used for further synthetic transformations. Adherence to the outlined steps and safety precautions is essential for a successful and safe synthesis.

References

Application Notes and Protocols for the Williamson Ether Synthesis of 1-bromo-2-(3-nitrophenoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers.[1] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide. These application notes provide a detailed protocol for the synthesis of 1-bromo-2-(3-nitrophenoxy)ethane from 3-nitrophenol and 1,2-dibromoethane. This product is a valuable bifunctional building block in medicinal chemistry and drug discovery. The presence of a terminal bromide allows for further functionalization, while the nitroaromatic moiety can be a key pharmacophore or a precursor to an aniline derivative.[2] Such compounds are often utilized as linkers in the development of complex therapeutic agents, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over linker length and composition is crucial for efficacy and stability.[3][4][5][6]

Chemical Reaction and Mechanism

The synthesis of 1-bromo-2-(3-nitrophenoxy)ethane is achieved by the reaction of 3-nitrophenol with an excess of 1,2-dibromoethane in the presence of a base, such as potassium carbonate. The base deprotonates the phenolic hydroxyl group of 3-nitrophenol to form the more nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in an SN2 reaction, displacing a bromide ion and forming the desired ether. Using a large excess of 1,2-dibromoethane is critical to favor the formation of the mono-alkylation product and minimize the formation of the bis-alkylation byproduct, 1,2-bis(3-nitrophenoxy)ethane.

Data Presentation

Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Nitrophenol | C₆H₅NO₃ | 139.11 | 95-98 | 194 (at 93 hPa) |

| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 9-10 | 131-132 |

| 1-bromo-2-(3-nitrophenoxy)ethane | C₈H₈BrNO₃ | 262.06 | 39-40 | Not available |

Predicted Spectroscopic Data for 1-bromo-2-(3-nitrophenoxy)ethane

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | dd | 1H | Ar-H |

| ~7.75 | t | 1H | Ar-H |

| ~7.40 | t | 1H | Ar-H |

| ~7.20 | dd | 1H | Ar-H |

| ~4.40 | t | 2H | -OCH₂- |

| ~3.70 | t | 2H | -CH₂Br |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | Ar-C-O |

| ~149.0 | Ar-C-NO₂ |

| ~130.0 | Ar-CH |

| ~122.0 | Ar-CH |

| ~116.0 | Ar-CH |

| ~110.0 | Ar-CH |

| ~68.0 | -OCH₂- |

| ~29.0 | -CH₂Br |

Infrared (IR) Spectroscopy (KBr Pellet):

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~1580, 1480 | Aromatic C=C stretch |

| ~1520, 1340 | N-O stretch (nitro group) |

| ~1250 | Aryl-O-C stretch |

| ~680 | C-Br stretch |

Mass Spectrometry (Electron Ionization - EI):

The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[9]

| m/z | Assignment |

| 261, 263 | [M]⁺, [M+2]⁺ |

| 168 | [M - CH₂Br]⁺ |

| 139 | [M - OCH₂CH₂Br]⁺ |

| 122 | [M - Br - C₂H₄O]⁺ |

Experimental Protocols

Materials and Equipment

-

3-Nitrophenol (≥99%)

-

1,2-Dibromoethane (≥99%)

-

Potassium carbonate (anhydrous, powder)

-

Acetone (ACS grade)

-

Ethyl acetate (ACS grade)

-

Hexane (ACS grade)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

Silica gel (60-120 mesh)

-

TLC plates (silica gel 60 F₂₅₄)

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

3-Nitrophenol is harmful if swallowed and causes serious eye irritation.

-

1,2-Dibromoethane is toxic and a suspected carcinogen. Handle with extreme care.

-

Avoid inhalation of dust and vapors.

Synthesis of 1-bromo-2-(3-nitrophenoxy)ethane

This protocol is adapted from a similar mono-alkylation of a phenol with 1,2-dibromoethane.[10]

-

To a 100 mL round-bottom flask, add 3-nitrophenol (1.39 g, 10 mmol), anhydrous potassium carbonate (4.14 g, 30 mmol), and acetone (40 mL).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1,2-dibromoethane (5.63 g, 2.59 mL, 30 mmol) to the suspension.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux.

-

Maintain the reflux with vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

After the reaction is complete (as indicated by the consumption of 3-nitrophenol), allow the mixture to cool to room temperature.

-

Remove the acetone using a rotary evaporator.

-

To the resulting residue, add deionized water (50 mL) and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

-

Purify the crude product by column chromatography on silica gel.

-

Prepare the column using a slurry of silica gel in hexane.

-

Load the crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

-

Collect the fractions containing the desired product (monitor by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 1-bromo-2-(3-nitrophenoxy)ethane as a solid. A typical yield for a similar reaction is around 40%.[10]

Visualizations

Caption: Reaction workflow for the synthesis of 1-bromo-2-(3-nitrophenoxy)ethane.

Caption: Experimental workflow for the synthesis and purification.

References

- 1. 1-(2-bromoethoxy)-4-nitrobenzene, 98% | Fisher Scientific [fishersci.ca]

- 2. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 5. veranova.com [veranova.com]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. benchchem.com [benchchem.com]

- 8. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. m.youtube.com [m.youtube.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Notes and Protocols: 1-(2-Bromoethoxy)-3-nitrobenzene as a Versatile Linker in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethoxy)-3-nitrobenzene is a heterobifunctional linker designed for applications in chemical biology and drug development. Its structure comprises two key functional moieties: a bromoethoxy group and a 3-nitrophenoxy group. The terminal bromine atom serves as a reactive electrophile, enabling covalent attachment to nucleophilic functional groups commonly found in biomolecules, such as the thiol group of cysteine residues in proteins. The 3-nitrophenoxy group provides a stable aromatic core that can potentially be utilized for further functionalization or to modulate the physicochemical properties of the resulting conjugate. While specific, published applications of this particular linker are not widespread, its chemical properties suggest its utility in the stable conjugation of payloads to biomolecules.

These notes provide a framework for the potential application of this compound in bioconjugation, focusing on the stable linkage of molecules of interest to proteins. The provided protocols are exemplary and based on standard bioconjugation techniques.

Hypothetical Application: Stable Linkage of a Cysteine-Containing Protein

A primary application of this compound is the stable, covalent conjugation of a payload (e.g., a small molecule, fluorescent dye, or biotin tag) to a protein or peptide containing a reactive cysteine residue. The bromoethoxy group reacts with the thiol side chain of cysteine via an S-alkylation reaction, forming a stable thioether bond. This allows for the creation of well-defined protein conjugates for a variety of research and therapeutic purposes.

Potential, yet to be validated, applications for the nitroaromatic moiety include:

-

Modulation of Physicochemical Properties: The nitro group can influence the solubility and electronic properties of the conjugate.

-

Reporter Group: The nitro group can be reduced to an amine, providing a handle for further chemical modification or acting as a component of a spectroscopic reporter.

-